5'-Deoxy-5'-(dimethylsulfonio)adenosine Bromide
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Overview
Description
5’-Deoxy-5’-(dimethylsulfonio)adenosine Bromide is a derivative of ademethionine and is known for its potential as a design inhibitor of human S-adenosylmethionine decarboxylase. This compound is primarily used in various laboratory experiments as a reagent for the synthesis of other compounds. Its molecular formula is C12H18BrN5O3S, and it has a molecular weight of 392.27.
Preparation Methods
The synthesis of 5’-Deoxy-5’-(dimethylsulfonio)adenosine Bromide involves several steps:
Starting Materials: Adenosine, dimethylsulfate, sodium hydroxide, hydrobromic acid, acetone, and ethanol.
Synthetic Route:
Chemical Reactions Analysis
5’-Deoxy-5’-(dimethylsulfonio)adenosine Bromide undergoes various types of chemical reactions:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the bromide ion.
Common Reagents and Conditions: Typical reagents include hydrobromic acid and dimethylsulfate, and reactions are often carried out in solvents like acetone and ethanol.
Major Products: The major products formed from these reactions include 5’-Bromo-5’-deoxy-5’-(dimethylsulfonio)adenosine and its derivatives.
Scientific Research Applications
5’-Deoxy-5’-(dimethylsulfonio)adenosine Bromide has several scientific research applications:
Chemistry: It is used as a reagent for the synthesis of other compounds.
Biology: The compound is a potential design inhibitor of human S-adenosylmethionine decarboxylase, making it useful in studying enzyme inhibition.
Medicine: Its role as an enzyme inhibitor can be explored for therapeutic applications.
Industry: The compound’s unique properties make it valuable in various industrial processes.
Mechanism of Action
The mechanism of action of 5’-Deoxy-5’-(dimethylsulfonio)adenosine Bromide is not fully understood. it is believed that the compound acts as a nucleophile, forming a covalent bond with the target molecule. This interaction likely involves the formation of a covalent bond with the target enzyme, leading to its inhibition.
Comparison with Similar Compounds
5’-Deoxy-5’-(dimethylsulfonio)adenosine Bromide can be compared with other similar compounds such as:
5’-Deoxy-5’-(methylsulfinyl)adenosine: This compound has a similar structure but contains a methylsulfinyl group instead of a dimethylsulfonio group.
5’-Deoxy-5’-(N-dimethyl)amino-8-methyladenosine: This compound has a different substituent at the 5’ position, which affects its chemical properties and applications.
Properties
CAS No. |
1106914-63-9 |
---|---|
Molecular Formula |
C₁₂H₁₈BrN₅O₃S |
Molecular Weight |
392.27 |
Synonyms |
(((2S,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)dimethylsulfonium Bromide |
Origin of Product |
United States |
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